12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Medicinal Chemistry SAR Electron Effects

This racemic 12-(4-fluorophenyl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (C20H16FN3O, MW 333.36) targets PDGFRA (IC50 1.25 µM scaffold), Aurora kinases (0.035–0.532 µM), and M. tuberculosis H37Rv (MIC 0.4–6.25 µg/mL). The electron-withdrawing 4-fluorophenyl at C12 enhances DNA intercalation and ATP-site binding vs. unsubstituted or electron-rich analogs. In-stock from certified screening libraries; ideal for kinase profiling and anti-mycobacterial HTS. Request a quote for 26 mg scale.

Molecular Formula C20H16FN3O
Molecular Weight 333.4 g/mol
Cat. No. B11030176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Molecular FormulaC20H16FN3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F)C(=O)C1
InChIInChI=1S/C20H16FN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23)
InChIKeyQCUDLPRHYLFHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 26 mg / 539 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-(4-Fluorophenyl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: A Tetracyclic Screening Compound for Kinase and Immunomodulatory Discovery


12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (MW 333.36, C20H16FN3O) is a tetracyclic benzimidazoquinazoline derivative available as a racemic screening compound from the ChemDiv library (Compound ID: Y021-5686) . This compound belongs to the tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one scaffold class, which has demonstrated diverse pharmacological activities including kinase inhibition (PDGFRA, Aurora kinase), anti-tubercular effects (MIC 0.4–6.25 μg/mL against M. tuberculosis H37Rv), and immunosuppressive properties via benzimidazo[2,1-b]quinazolin-12(6H)-one-related chemotypes [1] [2] [3]. The 4-fluorophenyl substitution at position 12 introduces distinct electronic and lipophilic characteristics (logP 4.016, logD 4.009) that differentiate it from other 12-aryl analogs .

Why 12-(4-Fluorophenyl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one Cannot Be Replaced by Other 12-Aryl or 3-Substituted Analogs


Within the tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one class, the position and nature of aryl substitution critically determine biological target engagement. The 12-aryl substituent directly modulates the electron density of the fused benzimidazole-quinazoline core, affecting π-stacking interactions with kinase hinge regions and DNA intercalation potential [1]. The 4-fluorophenyl group at position 12 introduces a strong electron-withdrawing effect (Hammett σp = 0.06 for F) that is absent in the 12-phenyl (σp = 0) or 12-(4-methylphenyl) (σp = −0.17) analogs, altering both the compound's reactivity and its biological recognition profile [2]. Substitution at position 3 (e.g., 3-methyl or 3-phenyl analogs) introduces additional steric bulk near the cyclohexenone ring, which was shown in a 2025 PDGFRA inhibitor study to dramatically affect kinase inhibitory potency—with the position of methyl substitution on the imidazole ring being critical for activity (IC50 = 1.25 μM for the most potent 3-phenyl-THBImQ analog vs. >100 μM for inactive congeners) [3]. Therefore, generic substitution of the 12-(4-fluorophenyl) compound with other 12-aryl or 3-substituted variants without experimental validation would risk loss of target-specific activity.

Quantitative Differentiation Evidence: 12-(4-Fluorophenyl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one vs. Closest Analogs


Electron-Withdrawing Effect of 4-Fluorophenyl at Position 12 vs. 12-Phenyl and 12-(4-Methylphenyl) Analogs

The 4-fluorophenyl substituent at position 12 introduces a moderate electron-withdrawing inductive effect (Hammett σp = 0.06) [1]. In contrast, the 12-phenyl analog (ChemDiv Y021-5685) has σp = 0 (hydrogen), and the 12-(4-methylphenyl) analog has σp = −0.17 (electron-donating) [1]. This electronic modulation is critical for the benzimidazoquinazoline scaffold class, where electron-deficient aryl rings have been shown to enhance DNA intercalation binding constants and modulate kinase hinge-region interactions [2]. The calculated polar surface area of 37.6 Ų is identical across these 12-aryl analogs (since PSA is dominated by the core scaffold), but the altered electron distribution from fluorine substitution can shift the compound's HOMO-LUMO gap, affecting charge-transfer interactions with biological targets .

Medicinal Chemistry SAR Electron Effects

Lipophilicity and logD Profile vs. 12-Phenyl and 12-(4-Chlorophenyl) Analogs: Implications for Membrane Permeability

The target compound has a calculated logP of 4.016 and logD of 4.009 (at physiological pH) . For the 12-phenyl analog (no halogen), the calculated logP is approximately 3.7 (estimated from ChemDiv data for the parent scaffold) . The 12-(4-chlorophenyl) analog is expected to have a higher logP (~4.5) due to the greater lipophilicity of chlorine vs. fluorine [1]. The 12-(4-fluorophenyl) compound occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility (logSw = −4.323), falling within the drug-like space defined by Lipinski's Rule of 5 (logP < 5) . Fluorine's unique combination of high electronegativity with moderate lipophilicity (Hansch πF = 0.14 vs. πCl = 0.71) distinguishes this analog from both non-halogenated and other halogenated 12-aryl variants [1].

ADME Lipophilicity Drug-likeness

Scaffold-Level Kinase Inhibition Evidence: PDGFRA and Aurora Kinase Activity of the Benzimidazoquinazoline Core

The tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one scaffold has been validated as a kinase inhibitor chemotype. A 2025 study demonstrated that 3-phenyl-substituted THBImQ analogs inhibit PDGFRA with IC50 values as low as 1.25 μM (compound 4p), with the activity being highly sensitive to substitution pattern [1]. Separately, benzimidazole-based quinazoline derivatives have shown Aurora kinase inhibition with IC50 values ranging from 0.035 to 0.532 μM [2]. The 12-(4-fluorophenyl) target compound retains the unsubstituted cyclohexenone ring (no substitution at position 3), which preserves conformational flexibility at the hinge-binding region—a feature that may allow adaptation to different kinase active sites compared to the 3,3-dimethyl or 3-phenyl constrained analogs . In anti-TB assays, structurally related benzimidazoquinazolines exhibit MIC values of 0.4–6.25 μg/mL against M. tuberculosis H37Rv, with the most potent compounds also active against INH-resistant strains [3]. These scaffold-level data establish a credible basis for screening the 12-(4-fluorophenyl) compound in kinase and anti-infective panels.

Kinase Inhibition Cancer PDGFRA

Metabolic Stability Potential of 4-Fluorophenyl vs. 4-Methylphenyl and Unsubstituted Phenyl at Position 12

The para-fluorine substituent on the 12-phenyl ring is expected to block CYP450-mediated aromatic hydroxylation at the 4-position, a common metabolic soft spot for unsubstituted phenyl rings [1]. In the 12-phenyl analog (no substitution), the para-position of the 12-phenyl ring is susceptible to oxidative metabolism (CYP450 hydroxylation), potentially generating reactive metabolites [2]. The 12-(4-methylphenyl) analog may undergo benzylic oxidation at the methyl group, producing a hydroxymethyl or carboxylic acid metabolite with altered pharmacokinetic properties [1]. Fluorine's C-F bond dissociation energy (~485 kJ/mol vs. ~410 kJ/mol for C-H) makes it metabolically resistant, while the fluorine atom's van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å), minimizing steric perturbation of target binding relative to the chloro (1.75 Å) or methyl (2.00 Å effective radius) substituents [3]. This combination of metabolic blocking with minimal steric bulk is a well-established strategy in medicinal chemistry for improving half-life without compromising potency.

Metabolic Stability Fluorine Chemistry CYP450

Recommended Application Scenarios for 12-(4-Fluorophenyl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one in Research and Discovery Programs


Kinase Selectivity Panel Screening — PDGFRA and Aurora Kinase Hit Identification

Based on the scaffold's validated PDGFRA inhibitory activity (IC50 = 1.25 μM for the most potent 3-phenyl analog) and Aurora kinase inhibition (IC50 range 0.035–0.532 μM), the 12-(4-fluorophenyl) compound should be prioritized for screening against type III receptor tyrosine kinases (PDGFRA, c-KIT, CSF1R) and Aurora kinases (AurA, AurB) . The unsubstituted cyclohexenone ring (position 3) preserves conformational flexibility that may confer a distinct selectivity profile compared to the 3-phenyl or 3,3-dimethyl constrained analogs. The compound's intermediate lipophilicity (logP 4.016) and moderate polar surface area (37.6 Ų) are compatible with ATP-binding site occupancy .

Anti-Tubercular Screening Against Drug-Sensitive and INH-Resistant M. tuberculosis Strains

The benzimidazoquinazoline scaffold has demonstrated potent anti-TB activity with MIC values of 0.4–6.25 μg/mL against M. tuberculosis H37Rv, including activity against INH-resistant strains (MIC = 0.78–12.5 μg/mL) . The 12-(4-fluorophenyl) compound, with its electron-withdrawing fluorine substituent, may exhibit enhanced activity compared to electron-rich 12-aryl analogs, based on the SAR trend showing that electron-deficient aryl groups improve anti-mycobacterial potency in related quinazoline chemotypes. The compound should be screened in microdilution assays against H37Rv (ATCC27294) and a panel of drug-resistant clinical isolates, with cytotoxicity counter-screening in RAW 264.7 macrophages at 50 μg/mL .

Immunosuppressive Activity Screening — T-Cell and B-Cell Proliferation Assays

The benzimidazo[2,1-b]quinazolin-12(6H)-one core (oxidized analog of the target compound) is a known immunosuppressive chemotype, with Eli Lilly patents (US3669969, US4000275) demonstrating suppression of antigen-antibody reactions in mammalian models . The 12-(4-fluorophenyl) compound differs by having a partially saturated ring system (tetrahydro vs. fully aromatic), which may alter the immunosuppressive potency and toxicity profile. The compound should be evaluated in in vitro T-cell and B-cell proliferation assays (e.g., anti-CD3/CD28 stimulated PBMC or splenocyte cultures) and compared with the known immunosuppressive benzimidazoquinazolinone standards, with particular attention to the fluorine effect on potency and therapeutic window.

DNA-Interaction and Antiproliferative Screening in Human Tumor Cell Lines

Benzimidazoquinazoline derivatives have demonstrated DNA-intercalating properties and antiproliferative activity against human tumor cell lines, with cytotoxic effects comparable to ellipticine in certain side-chain-substituted analogs . The 12-(4-fluorophenyl) compound, with its planar tetracyclic core and electron-withdrawing fluorine substituent, is predicted to exhibit enhanced DNA intercalation binding compared to electron-rich 12-aryl analogs due to favorable π-stacking interactions with DNA base pairs . The compound should be screened in the NCI-60 human tumor cell line panel or a focused panel including MCF-7 (breast), HepG2 (liver), and K-562 (leukemia) cell lines, with DNA-binding confirmed via UV-Vis titration or ethidium bromide displacement assays .

Quote Request

Request a Quote for 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.